ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(cyanomethyl)indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDUBSKEZATIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351907 |

Source

|

| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126718-04-5 |

Source

|

| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate"

An In-depth Technical Guide to the Synthesis of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a self-validating experimental protocol.

Introduction and Significance

This compound and its derivatives are of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] The introduction of a cyanomethyl group at the N-1 position and an ethyl carboxylate at the C-2 position provides a versatile platform for further chemical modifications, enabling the exploration of new chemical space in drug discovery. These modifications can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.[3]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed strategy for the synthesis of this compound is the N-alkylation of ethyl 1H-indole-2-carboxylate. This approach is favored for its efficiency and the ready availability of the starting materials.

Core Reaction: The synthesis proceeds via a nucleophilic substitution reaction. The indole nitrogen of ethyl 1H-indole-2-carboxylate is first deprotonated by a strong base to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, in this case, a haloacetonitrile, to form the desired N-substituted product.

Choice of Reagents and Rationale:

-

Starting Material: Ethyl 1H-indole-2-carboxylate is a commercially available and relatively inexpensive starting material.[4][5] Its ester functionality at the C-2 position is a key feature for further derivatization.

-

Base (Sodium Hydride): Sodium hydride (NaH) is an excellent choice of base for this reaction.[6] As a non-nucleophilic strong base, it efficiently deprotonates the indole nitrogen without competing in the subsequent alkylation step. The reaction with the N-H proton is irreversible and produces hydrogen gas, driving the equilibrium towards the formation of the indolide anion.[7][8][9]

-

Alkylating Agent (2-Bromoacetonitrile): 2-Bromoacetonitrile is a potent electrophile due to the electron-withdrawing nature of both the bromine atom and the nitrile group, making the adjacent carbon atom susceptible to nucleophilic attack. Cyanomethyl bromide can also be used.[6]

-

Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent that is ideal for this type of reaction.[6][10][11] It readily dissolves both the organic substrate and the ionic intermediate (indolide salt). Its high boiling point allows for a wide range of reaction temperatures. Furthermore, being aprotic, it does not interfere with the strong base or the nucleophile.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Ethyl 1H-indole-2-carboxylate | 3770-50-1 | 189.21 | 1.0 eq | Starting material[4] |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 1.1 - 1.2 eq | Strong base, handle with care[8] |

| 2-Bromoacetonitrile | 590-17-0 | 119.95 | 1.1 eq | Alkylating agent, toxic |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sufficient volume | Solvent[10][11] |

| Saturated aqueous NH₄Cl solution | - | - | As needed | For quenching the reaction |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | Extraction solvent |

| Brine | - | - | As needed | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |

Safety Precautions

-

Sodium Hydride: Water-reactive and flammable.[7][8][9][12] Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.

-

2-Bromoacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[13][14][15][16] Causes severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and causes serious eye irritation. May damage the unborn child.[10][11][17][18][19] Use in a fume hood.

-

General: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

Reaction Setup and Procedure

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyl 1H-indole-2-carboxylate (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes.[6]

-

Alkylation: Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture. After the addition is complete, heat the reaction mixture to 60-65 °C and stir for 30 minutes.[6]

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid. A reported yield for a similar reaction is around 90%.[6]

Reaction Mechanism

The reaction proceeds through a classic SN2 mechanism.

-

Deprotonation: The hydride ion (H⁻) from NaH acts as a strong base, abstracting the acidic proton from the indole nitrogen to form a resonance-stabilized indolide anion and hydrogen gas.

-

Nucleophilic Attack: The resulting indolide anion is a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromoacetonitrile in an SN2 fashion, displacing the bromide ion.

-

Product Formation: The final product, this compound, is formed along with sodium bromide as a byproduct.

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the cyanomethyl group and the overall molecular structure.

-

Mass Spectrometry: To determine the molecular weight of the product (228.25 g/mol ).[6]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and ester (C=O) stretches.

Conclusion

The N-alkylation of ethyl 1H-indole-2-carboxylate with 2-bromoacetonitrile using sodium hydride in DMF is a robust and high-yielding method for the synthesis of this compound. This guide provides a detailed and practical protocol, grounded in established chemical principles, to aid researchers in the successful synthesis of this important chemical intermediate. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure.

References

-

RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

Università degli Studi della Campania "Luigi Vanvitelli". (n.d.). N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem. Retrieved from [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Retrieved from [Link]

-

Capot Chemical. (2009). Material Safety Data Sheet - Bromoacetonitrile. Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl indole-2-carboxylate CAS#: 3770-50-1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(10), 2656. Retrieved from [Link]

-

ResearchGate. (2025). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. Retrieved from [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

-

Majdecki, M., & Tyszka-Gumkowska, A. (2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 27(3), 968. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1981). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2-CARBOXYLATES. Heterocycles, 16(6), 959-962. Retrieved from [Link]

Sources

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. alkalimetals.com [alkalimetals.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. rcilabscan.com [rcilabscan.com]

- 11. thermofishersci.in [thermofishersci.in]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. canbipharm.com [canbipharm.com]

- 15. capotchem.com [capotchem.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. distabif.unicampania.it [distabif.unicampania.it]

- 18. chemos.de [chemos.de]

- 19. nj.gov [nj.gov]

A Technical Guide to the Physicochemical Properties of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold in Modern Research

The indole ring system is a privileged scaffold in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of indole are implicated in numerous therapeutic areas, including roles as antifungal, antitumor, and anti-inflammatory agents.[1][3] The specific functionalization of the indole core dictates its physicochemical properties, which in turn govern its behavior in biological and chemical systems.

This guide focuses on Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate , a derivative featuring key functional groups—an ethyl ester and a cyanomethyl substituent at the N1 position. Understanding the physicochemical characteristics of this molecule is paramount for its potential application in drug discovery, where properties like solubility, stability, and lipophilicity are critical determinants of a compound's journey from the lab to clinical relevance.[4][5] This document provides a comprehensive analysis of its known attributes, a framework for its empirical characterization through validated protocols, and insights into the scientific rationale behind these experimental choices.

Chemical Identity and Structure

Establishing a clear chemical identity is the foundational step in any scientific investigation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| CAS Number | 126718-04-5 | [6][7] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [6][7] |

| Molecular Weight | 228.25 g/mol | [6][7] |

| 2D Structure |

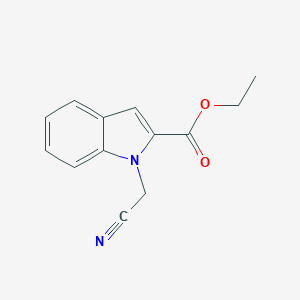

The structure consists of a central indole bicyclic system. The nitrogen atom of the indole ring (position 1) is substituted with a cyanomethyl group (-CH₂CN). Position 2 of the indole ring bears an ethyl carboxylate group (-COOCH₂CH₃). This specific arrangement of functional groups is expected to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall polarity.

Core Physicochemical Properties: A Data-Driven Overview

A molecule's physicochemical profile dictates its suitability for specific applications, from reaction kinetics to pharmacokinetic behavior. While specific experimental data for this compound is not extensively published, we can infer expected properties and outline the necessary characterization workflow.

| Property | Experimental Value | Remarks and Comparative Context |

| Melting Point | Data not available | The precursor, ethyl 1H-indole-2-carboxylate, has a reported melting point of 122-125 °C. N-alkylation typically alters crystal packing, so the melting point of the title compound will differ and requires experimental determination. |

| Boiling Point | Data not available | High molecular weight and polarity suggest the compound would likely decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Data not available | The presence of the ester and nitrile groups, coupled with the aromatic core, suggests low aqueous solubility. The calculated LogP of the related N-methyl analog is 2.355, indicating lipophilicity.[8] Poor solubility is a common challenge with indole derivatives that often needs to be addressed in drug development.[4][5] |

| pKa | Data not available | The indole N-H proton is absent, removing its weakly acidic character. The α-protons on the cyanomethyl group could be weakly acidic, but are unlikely to ionize under physiological conditions. The ester carbonyl is a weak Lewis base. |

Synthesis and Characterization Workflow

Synthesis Pathway

The primary route for synthesizing this compound is through the N-alkylation of ethyl 1H-indole-2-carboxylate.[6] This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

Causality in Experimental Choice:

-

Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base, making it ideal for deprotonating the relatively acidic indole N-H without competing in side reactions like attacking the ester.

-

Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent, which is excellent for dissolving the reactants and stabilizing the intermediate sodium salt of the indole, thereby facilitating the subsequent Sₙ2 reaction.

-

Alkylating Agent (Bromoacetonitrile): This reagent provides the cyanomethyl group. The bromine atom is a good leaving group, ensuring an efficient reaction.

Caption: Synthetic workflow for the target compound.

Physicochemical Characterization Workflow

Once synthesized, the compound must be rigorously characterized to confirm its identity, purity, and key physical properties. This process is a self-validating system where orthogonal techniques provide a complete and trustworthy picture of the molecule.

Caption: A logical workflow for compound characterization.

Experimental Protocols for Property Determination

The following protocols describe standard, field-proven methodologies for determining the core physicochemical properties of a novel compound like this compound.

Protocol: Melting Point Determination

-

Principle: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp melting range (typically <1°C).

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Apparatus: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid run can estimate this).

-

Fine Measurement: Decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: This equilibrium method (gold standard) measures the saturation concentration of a compound in a specific solvent system, which is critical for predicting oral bioavailability.

-

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration using a pre-calibrated HPLC-UV or LC-MS method.

-

Trustworthiness: The presence of solid material at the end of the experiment validates that saturation was achieved.

-

Protocol: Spectroscopic Characterization

-

Principle: A combination of spectroscopic techniques provides unambiguous structure confirmation.

-

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~5-10 mg of the pure compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C spectra.

-

Expected ¹H Signals: Look for the characteristic ethyl ester signals (a quartet and a triplet), aromatic protons of the indole ring, and a key singlet for the N-CH₂-CN protons.

-

Expected ¹³C Signals: Identify the ester carbonyl carbon (~160-170 ppm), the nitrile carbon (~115-120 ppm), and the various aromatic and aliphatic carbons.

-

-

Mass Spectrometry (LC-MS with ESI):

-

Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile.

-

Inject the solution into an LC-MS system with an electrospray ionization (ESI) source.

-

Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 229.25. This confirms the molecular weight.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Expected Key Peaks: A strong absorption from the C≡N (nitrile) stretch (~2250 cm⁻¹), a strong C=O (ester) stretch (~1700-1720 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).

-

-

Relevance in Drug Discovery and Development

The physicochemical properties of a molecule are not just academic data points; they are critical predictors of its success as a drug candidate. The interplay between structure, properties, and biological function is a central theme of medicinal chemistry.

Caption: Relationship between properties and drug viability.

-

Lipophilicity (LogP): The cyanomethyl group and the overall structure contribute to the molecule's lipophilicity. This property is crucial for membrane permeability (absorption) but can also lead to non-specific binding and higher metabolic clearance if too high.[5]

-

Solubility: As a likely poorly soluble compound, formulation strategies (e.g., amorphous solid dispersions, salt forms if applicable) would be necessary for in vivo studies. Low solubility directly hinders oral absorption.[4]

-

Metabolic Stability: The ethyl ester is a potential site for hydrolysis by esterase enzymes in the body. The indole ring can be hydroxylated by Cytochrome P450 enzymes. Understanding these metabolic liabilities is key to optimizing the molecule for better in vivo exposure.

Conclusion

This compound is a functionalized indole scaffold with potential for further exploration in medicinal chemistry. While its fundamental chemical identity is established, a comprehensive experimental characterization of its physicochemical properties is essential for any future development. The synthesis is straightforward via N-alkylation. Its characterization requires a systematic workflow employing standard analytical techniques as outlined in this guide. The insights gained from determining its melting point, solubility, and spectroscopic profile will provide the solid, trustworthy foundation required for advancing this and related molecules in the complex landscape of drug discovery and materials science.

References

- This compound synthesis - chemicalbook. (n.d.).

- This compound | 126718-04-5 - ChemicalBook. (n.d.).

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Available from [Link]

- ethyl 1H-indole-2-carboxylate - 3770-50-1, C11H11NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.).

-

Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., Al-Qawasmeh, R. A., & Voelter, W. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. Available from [Link]

- Ethyl indole-2-carboxylate 97 3770-50-1 - Sigma-Aldrich. (n.d.).

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors | Asian Journal of Organic & Medicinal Chemistry. (n.d.).

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11). ResearchGate. Available from [Link]

- Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties by Cheméo. (n.d.).

-

de Heuvel, D., Fielden, J., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6646–6663. Available from [Link]

-

de Heuvel, D., Fielden, J., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available from [Link]

Sources

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 126718-04-5 [chemicalbook.com]

- 8. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

"ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate CAS number 126718-04-5"

An In-depth Technical Guide to Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (CAS: 126718-04-5)

Introduction: Situating the Molecule in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and synthetic versatility have made it a "privileged scaffold" in drug discovery. Within this broad class, indole-2-carboxylates represent a particularly fruitful area of research, serving as key intermediates and core components in the development of novel therapeutic agents.[2] These derivatives have been implicated in a range of biological activities, including roles as enzyme inhibitors and receptor antagonists.[3][4][5]

This guide focuses on a specific, synthetically valuable derivative: This compound (CAS Number: 126718-04-5). The introduction of the N-cyanomethyl group (-CH₂CN) to the ethyl indole-2-carboxylate core does more than simply add molecular weight; it introduces a versatile functional handle and a potent electronic modulator. The nitrile group can serve as a hydrogen bond acceptor, a precursor to amines or carboxylic acids, or a key component of a pharmacophore. Understanding the synthesis, properties, and potential of this molecule is crucial for researchers aiming to leverage the indole scaffold for novel chemical entities.

Physicochemical and Structural Data

A comprehensive understanding of a molecule begins with its fundamental properties. All quantitative data has been consolidated into the table below for efficient review and comparison.

| Property | Value | Source |

| CAS Number | 126718-04-5 | [6][7][8] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [6][8] |

| Molecular Weight | 228.25 g/mol | [6] |

| IUPAC Name | This compound | [8] |

| Synonyms | 1H-Indole-2-carboxylic acid, 1-(cyanomethyl)-, ethyl ester | [9] |

| Purity | Typically ≥97% | [8] |

| Predicted Density | 1.47±0.1 g/cm³ | [10] |

| Predicted Boiling Point | 457.5±35.0 °C | [10] |

| Predicted LogP | 3.104 | [10] |

Core Synthesis: N-Alkylation of the Indole Scaffold

The most direct and widely cited method for preparing this compound is the N-alkylation of the parent ethyl indole-2-carboxylate.[6] This reaction is a classic example of nucleophilic substitution, where the deprotonated indole nitrogen acts as the nucleophile.

Mechanistic Rationale

The causality behind this synthetic strategy is rooted in the chemical nature of the indole N-H bond. The proton on the indole nitrogen is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base, such as sodium hydride (NaH). This deprotonation generates a resonance-stabilized indole anion, which is a potent nucleophile.

This anion then readily participates in a bimolecular nucleophilic substitution (Sₙ2) reaction with a suitable electrophile. In this case, bromoacetonitrile (cyanomethyl bromide) serves as the electrophile, where the carbon atom bonded to the bromine is electron-deficient and susceptible to nucleophilic attack. The indole anion attacks this carbon, displacing the bromide leaving group and forming the new nitrogen-carbon bond. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical, as it effectively solvates the sodium cation without solvating the nucleophilic anion, thereby accelerating the Sₙ2 reaction rate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the two-stage synthesis process, from starting materials to the final product.

Caption: Workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol

This protocol provides a detailed, self-validating methodology for the synthesis of this compound. The rationale behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Objective: To synthesize this compound via N-alkylation.

Materials:

-

Ethyl indole-2-carboxylate (CAS: 3770-50-1)[11]

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Bromoacetonitrile (Cyanomethyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Deionized water

Procedure:

-

Reactor Setup & Inert Atmosphere:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add ethyl indole-2-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of indole).

-

Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent the highly reactive sodium hydride from quenching with atmospheric moisture. Anhydrous solvent is required for the same reason.

-

-

Stage 1: Deprotonation:

-

Cool the solution to 0°C using an ice-water bath.

-

Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (~20°C) for 30 minutes.[6]

-

Causality: The initial cooling helps to control the exothermic reaction of NaH with the solvent and substrate. Stirring for 30 minutes ensures the complete formation of the nucleophilic indole anion.

-

-

Stage 2: N-Alkylation:

-

To the resulting solution, add bromoacetonitrile (1.1 eq) dropwise via a syringe.

-

Heat the reaction mixture to 60-65°C and maintain this temperature for 30-60 minutes.[6]

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The reaction progress should be monitored to determine the optimal time.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding cold water or ice to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water and then with brine.

-

Causality: The aqueous wash removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification (Self-Validation):

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

-

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a building block for more complex molecules with therapeutic applications. The indole-2-carboxylate scaffold is a well-established pharmacophore in several drug classes.

-

Antiviral Agents: The indole core and the C2 carboxyl group are known to chelate Mg²⁺ ions in the active site of HIV-1 integrase, making this class of compounds potent inhibitors of the enzyme.[3][12] Modifications at the N1 position, such as the cyanomethyl group, can modulate binding affinity and pharmacokinetic properties.

-

Oncology: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are recognized as important targets for cancer immunotherapy.[5] Indole-2-carboxylic acid derivatives have been successfully developed as dual inhibitors of these enzymes.[5]

-

Anti-inflammatory and Metabolic Diseases: Functionalized indole-2-carboxamides and carboxylates are explored as antagonists for various G protein-coupled receptors (GPCRs), such as the CysLT1 receptor in asthma and cannabinoid receptors (CB1) for metabolic disorders.[4]

-

Antitubercular Agents: The indole-2-carboxamide scaffold has yielded potent compounds against Mycobacterium tuberculosis, with some derivatives targeting the essential MmpL3 transporter.[13] The N1-cyanomethyl group offers a vector for modification to optimize activity and selectivity.

Synthetic Utility of the Cyanomethyl Group

The N1-substituent is not merely a passive placeholder. The cyanomethyl group is a versatile functional handle:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding N-carboxymethyl derivative.

-

Reduction: The nitrile can be reduced to a primary amine, providing a site for further elaboration to build complex side chains.

-

Cyclization: The nitrile and the C2-ester can potentially be used in cyclization reactions to form fused heterocyclic systems.

This inherent reactivity makes the title compound a valuable intermediate for combinatorial library synthesis and lead optimization campaigns.

References

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- This compound synthesis. ChemicalBook.

- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

- This compound | 126718-04-5. ChemicalBook.

- This compound 97% | CAS: 126718... Oakwood Chemical.

- 1H-Indole-2-carboxylicacid, 1-(cyanomethyl)... Amadis Chemical.

- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications.

- US7067676B2 - N-alkylation of indole derivatives. Google Patents.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.

- ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate 201809-30-5. Guidechem.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.

- Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. RSC Publishing.

- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.

- Ethyl indole-2-carboxylate 97 3770-50-1. Sigma-Aldrich.

- Ethyl 1H-indole-2-carboxylate. PMC - NIH.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.

- Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate | Request PDF. ResearchGate.

- (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate.

- 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 126718-04-5 [chemicalbook.com]

- 8. This compound 97% | CAS: 126718-04-5 | AChemBlock [achemblock.com]

- 9. 1H-Indole-2-carboxylicacid, 1-(cyanomethyl)-, ethyl ester,126718-04-5-Amadis Chemical [amadischem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate. Designed for professionals in chemical research and drug development, this document synthesizes foundational principles with practical, field-proven insights to deliver a self-validating and authoritative resource.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are fundamental heterocyclic structures that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The indole nucleus is a key pharmacophore, and its functionalization allows for the modulation of biological activity. The introduction of a cyanomethyl group at the N-1 position and an ethyl carboxylate at the C-2 position, as in the title compound, creates a molecule with potential for diverse applications in medicinal chemistry and materials science. Understanding the precise molecular architecture and spectroscopic signature of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Properties

The core of this compound consists of a bicyclic indole ring system. The nitrogen atom of the pyrrole ring is substituted with a cyanomethyl group (-CH₂CN), and the C-2 position of the indole ring bears an ethyl carboxylate group (-COOCH₂CH₃).

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 126718-04-5 | [2] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [2] |

| Molecular Weight | 228.25 g/mol | [2] |

The planarity of the indole ring is a key feature, influencing its electronic properties and intermolecular interactions. The cyanomethyl and ethyl carboxylate substituents introduce both steric bulk and specific electronic characteristics that dictate the molecule's reactivity and potential for forming intermolecular interactions, such as hydrogen bonds.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-alkylation of ethyl 1H-indole-2-carboxylate. This reaction is a cornerstone of indole chemistry, allowing for the introduction of various functional groups at the nitrogen atom.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: N-Alkylation

This protocol is adapted from established methods for the N-alkylation of indole derivatives.[3]

Materials and Reagents:

-

Ethyl 1H-indole-2-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Bromoacetonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 1H-indole-2-carboxylate (1.0 equivalent).

-

Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise. The addition should be slow to control the evolution of hydrogen gas.

-

Stirring: Stir the mixture at 0 °C for 30-60 minutes. The completion of deprotonation is indicated by the cessation of gas evolution.

-

Addition of Alkylating Agent: Slowly add bromoacetonitrile (1.1-1.5 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic and Structural Characterization

A thorough characterization of the molecular structure is essential for confirming the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Characterization of the Starting Material: Ethyl 1H-indole-2-carboxylate

Understanding the spectroscopic and structural properties of the starting material is crucial for interpreting the data of the final product.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl 1H-indole-2-carboxylate in CDCl₃ shows characteristic signals for the indole ring protons, the ethyl group, and the N-H proton.[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of ethyl 1H-indole-2-carboxylate shows a characteristic N-H stretching vibration band around 3406 cm⁻¹.[5] Other significant peaks include C-H stretching vibrations and the C=O stretch of the ester group.

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Crystal Structure: The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar indole ring system.[6] The molecules form hydrogen-bonded dimers in the solid state.[6]

Predicted Characterization of this compound

¹H NMR Spectroscopy (Predicted):

-

Disappearance of the N-H proton signal: The most significant change will be the absence of the broad singlet corresponding to the N-H proton, confirming successful N-alkylation.

-

Appearance of the cyanomethyl protons: A new singlet is expected for the methylene protons of the cyanomethyl group (-CH₂CN).

-

Shifts in the indole ring protons: The chemical shifts of the aromatic protons on the indole ring will experience slight changes due to the electronic effect of the N-cyanomethyl group.

¹³C NMR Spectroscopy (Predicted):

-

Appearance of new carbon signals: Two new signals are expected for the methylene carbon and the nitrile carbon of the cyanomethyl group.

-

Shifts in the indole ring carbons: The chemical shifts of the carbon atoms in the indole ring will be altered by the N-substitution.

FT-IR Spectroscopy (Predicted):

-

Disappearance of the N-H stretching band: The N-H stretching vibration around 3400 cm⁻¹ will be absent.

-

Appearance of a nitrile stretching band: A characteristic stretching vibration for the nitrile group (C≡N) is expected in the region of 2200-2300 cm⁻¹.

-

Other characteristic bands: The spectrum will also show C-H stretching and bending vibrations, as well as the strong C=O stretching of the ethyl ester.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 228.25 g/mol .

-

Fragmentation Pattern: The fragmentation pattern is expected to show characteristic losses of the ethyl group, the ethoxycarbonyl group, and the cyanomethyl group.

Workflow for Structural Elucidation:

Caption: A typical workflow for the synthesis and structural elucidation of the title compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the molecular structure, synthesis, and predicted characterization of this compound. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for its identification and characterization.

The functional groups present in this molecule, namely the nitrile and the ester, offer multiple avenues for further chemical transformations, making it a versatile building block for the synthesis of more complex indole derivatives. Future research could focus on exploring its biological activities, its potential as a ligand in coordination chemistry, or its application in the development of novel organic materials. A full experimental characterization, including single-crystal X-ray diffraction, would provide definitive confirmation of its molecular structure and packing in the solid state, further enhancing its utility in scientific research.

References

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

Shaaban, M., El-Sayed, R. A., & El-Kashef, H. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Shaaban, M., El-Sayed, R. A., & El-Kashef, H. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

-

NMR Spectroscopy Solutions. (2022, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation [Video]. YouTube. [Link]

-

Gu, L., & Li, X. (2011). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. [Link]

-

de la Mora-Vargas, J. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 3847-3868. [Link]

-

Kulyashova, A. A., et al. (2020). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules, 25(23), 5723. [Link]

-

Wang, H., et al. (2019). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. [Link]

-

Shaaban, M., El-Sayed, R. A., & El-Kashef, H. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]

-

Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 75. [Link]

-

Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1980). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, 14(12), 1939. [Link]

- Shie, C. R., & Fang, J. M. (2004). N-alkylation of indole derivatives.

-

Balamurugan, K., & Anbarasan, R. (2016). FT-IR studies on interactions between Indole and Coumarin. International Journal of Engineering Research & Technology, 5(1), 1-4. [Link]

-

Abdel-Hay, K. M., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(3), 309-318. [Link]

-

Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

-

Singh, S., et al. (2022). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. Research Journal of Pharmacy and Technology, 15(1), 25-30. [Link]

Sources

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] Among the diverse family of indole-containing molecules, derivatives of indole-2-carboxylic acid and its corresponding carboxamides have emerged as particularly promising candidates in the quest for novel therapeutics. Their inherent structural features, including a stable, hydrogen-bond donating and accepting carboxamide group, provide a versatile platform for designing molecules with high affinity and selectivity for a range of biological targets.[2] This technical guide offers an in-depth exploration of the significant biological activities of indole-2-carboxylate derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. With a focus on anticancer, antiviral, and antimicrobial applications, this guide aims to illuminate the path from rational drug design to the development of potent and selective therapeutic agents.

Part 1: Anticancer Activity: Targeting the Pillars of Malignancy

Indole-2-carboxylate derivatives have demonstrated remarkable potential as anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and survival.[3][4] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways that are often dysregulated in cancer.[3][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of indole-2-carboxylate derivatives stems from their ability to interact with multiple intracellular targets, leading to a cascade of events that culminate in cancer cell death.

1.1.1. Inhibition of Key Protein Kinases

A significant number of indole-2-carboxylate and carboxamide derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling and are frequently overactive in cancer.[5] Prominent targets include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[5]

-

Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, its overexpression is a key driver in certain types of breast cancer.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest.[5]

By simultaneously targeting multiple kinases, certain indole-2-carboxamide derivatives can overcome the resistance mechanisms that often develop with single-target therapies.[5]

1.1.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Indole-2-carboxylate derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[5][6] For instance, some derivatives have been observed to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2.[5] Furthermore, they can trigger the release of cytochrome C from the mitochondria, a key event in the intrinsic apoptotic pathway.[5][6]

1.1.3. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Its aberrant activation is a common feature of many cancers.[8][9] Indole compounds have been documented to inhibit this pathway, thereby suppressing tumor growth.[7][10] The inhibition of this pathway by indole-2-carboxylate derivatives can lead to decreased protein synthesis and cell cycle arrest.[9]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Indole-2-Carboxylate Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indole-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxamide moiety.

| Position of Substitution | Substituent | Effect on Anticancer Activity | Reference |

| Indole N1 | Alkyl, Aryl | Can influence potency and selectivity. | [5] |

| Indole C5 | Halogen (e.g., Cl, F) | Often enhances cytotoxic activity. | [5] |

| Amide Nitrogen | Phenethyl moiety | Shown to be important for potent antiproliferative action. | [5] |

| Amide Nitrogen | Substituted phenyl rings | Can significantly impact kinase inhibitory activity. | [5][11] |

Experimental Protocols for Evaluating Anticancer Activity

1.3.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxylate derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Causality of Experimental Choices: The choice of cancer cell lines is critical and should represent different tumor types to assess the spectrum of activity. The incubation time allows for the compound to exert its effects on cell proliferation and survival.

1.3.2. Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (Example: EGFR Kinase Assay):

-

Reaction Setup: In a 96-well plate, add the recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the indole-2-carboxylate derivative at various concentrations in a kinase buffer.[12]

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.[12]

-

Data Analysis: Determine the IC50 value for the inhibition of kinase activity.

Causality of Experimental Choices: The use of a recombinant kinase allows for the direct assessment of inhibition without the complexity of a cellular environment. The choice of substrate and ATP concentration should be optimized for the specific kinase being studied.

Part 2: Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have emerged as a promising class of inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][11][13]

Mechanism of Action: Chelating the Catalytic Core

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[7] This process is dependent on two Mg2+ ions located in the enzyme's active site.[7] Indole-2-carboxylic acid derivatives act as integrase strand transfer inhibitors (INSTIs) by chelating these essential Mg2+ ions through their indole nitrogen and the carboxylate group at the C2 position, thereby blocking the strand transfer reaction.[7][11][14]

Diagram: HIV-1 Integrase Inhibition Workflow

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

| Position of Substitution | Substituent | Effect on HIV-1 Integrase Inhibitory Activity | Reference |

| Indole C3 | Long alkyl or aryl groups | Can enhance binding to a hydrophobic pocket near the active site. | [14] |

| Indole C6 | Halogenated benzene ring | Can improve π-π stacking interactions with viral DNA. | [7][11] |

| Carboxylate at C2 | Free carboxylate | Essential for chelating Mg2+ ions; esterification reduces activity. | [7] |

Experimental Protocol for HIV-1 Integrase Inhibition Assay

A common method for evaluating INSTIs is a strand transfer assay using a commercially available kit.

Protocol (based on a typical kit):

-

Plate Preparation: Use a 96-well plate pre-coated with a donor substrate DNA.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Inhibitor Addition: Add the indole-2-carboxylic acid derivatives at various concentrations.

-

Strand Transfer Reaction: Add the target DNA to initiate the strand transfer reaction and incubate.

-

Detection: The integrated target DNA is detected using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric or fluorometric substrate.[1][3]

-

Data Analysis: Measure the signal and calculate the IC50 value for the inhibition of the strand transfer reaction.

Causality of Experimental Choices: The use of a cell-free assay with recombinant integrase allows for the direct measurement of enzymatic inhibition. The specific design of the donor and target DNA mimics the in vivo substrates of the enzyme.

Part 3: Antimicrobial Activity: A Broad Spectrum of Action

Indole-2-carboxylate and carboxamide derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][2][6]

Mechanism of Action

The antimicrobial mechanisms of indole derivatives are diverse and can include:

-

Inhibition of Essential Enzymes: Some derivatives may target enzymes crucial for microbial survival, such as DNA gyrase.[15]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the indole ring can facilitate insertion into the microbial cell membrane, leading to its disruption.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some indole derivatives have been shown to inhibit their formation.

Structure-Activity Relationship (SAR) Insights

| Position of Substitution | Substituent | Effect on Antimicrobial Activity | Reference |

| Indole N1 | Various substituents | Can modulate the spectrum of activity. | [16] |

| Indole C3 | Thioxothiazolidinone moiety | Has been shown to confer potent antibacterial activity. | [1] |

| Carboxamide Moiety | Different amine substituents | Can influence both potency and spectrum of activity. | [2] |

Experimental Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial activity of a compound.

Protocol (Broth Microdilution Method):

-

Compound Preparation: Prepare a series of twofold dilutions of the indole-2-carboxylate derivative in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Causality of Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the MIC. The choice of growth medium and incubation conditions is tailored to the specific microorganism being tested to ensure optimal growth in the control wells.

Conclusion: The Enduring Promise of Indole-2-Carboxylate Derivatives

The indole-2-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The insights into their mechanisms of action and structure-activity relationships presented in this guide underscore the immense potential of these compounds in addressing significant unmet medical needs in oncology, virology, and infectious diseases. The provided experimental protocols offer a solid foundation for researchers to rigorously evaluate their own rationally designed derivatives. As our understanding of the intricate cellular pathways involved in disease deepens, the versatility of the indole-2-carboxylate framework will undoubtedly lead to the development of the next generation of targeted and effective medicines.

References

-

Li, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

-

Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

-

Abdelgawad, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. [Link]

-

Gül, H. İ., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Medical Principles and Practice. [Link]

-

Kowalska, K., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules. [Link]

-

Aljabr, G., et al. (2022). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. [Link]

-

Dwivedi, A. R., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Current Organic Chemistry. [Link]

-

Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

Yılmaz, F., et al. (2022). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Letters in Drug Design & Discovery. [Link]

-

Khan, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets. [Link]

-

Xu, Z., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. [Link]

-

Safe, S., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry. [Link]

-

Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

-

Youssif, B. G., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals. [Link]

-

Pace, V., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

-

Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. [Link]

-

Vijayakumar, K., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]

-

Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. [Link]

-

Al-Ostoot, F. H., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Bioorganic Chemistry. [Link]

-

Szymańska, M., et al. (2022). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences. [Link]

Sources

- 1. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xpressbio.com [xpressbio.com]

- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Cyanomethyl Indole Compounds as Modulators of Disease Pathways

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a cyanomethyl moiety to this versatile heterocycle offers unique electronic and steric properties, creating a chemical space ripe for the exploration of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for cyanomethyl indole compounds. We will delve into the mechanistic rationale for targeting key players in oncology, neurodegenerative disorders, and infectious diseases. Furthermore, this guide provides detailed, field-proven experimental protocols and workflows to empower researchers in the identification, validation, and optimization of cyanomethyl indole-based drug candidates. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery.

The Cyanomethyl Indole Scaffold: A Gateway to Novel Bioactivity

The indole ring, a fusion of benzene and pyrrole, is a key pharmacophore due to its ability to mimic the structure of tryptophan and interact with a multitude of biological targets. The addition of a cyanomethyl group (-CH₂CN) at various positions on the indole ring significantly influences the molecule's properties. The electron-withdrawing nature of the nitrile can modulate the electron density of the indole ring system, affecting its binding affinity and reactivity. The cyanomethyl group can also act as a hydrogen bond acceptor or participate in other non-covalent interactions within a target's binding site. This unique combination of features makes cyanomethyl indoles an attractive class of compounds for targeting a diverse range of proteins and enzymes implicated in disease.

Key Therapeutic Targets in Oncology

The antiproliferative properties of indole derivatives are well-documented, and cyanomethyl indoles are emerging as potent agents in this domain.[1][2] Several key oncology targets are particularly susceptible to modulation by these compounds.

Tubulin Polymerization: Disrupting the Cytoskeleton of Cancer Cells

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapies.[1] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[3][4][5][6][7] The cyanomethyl indole scaffold can be rationally designed to optimize interactions within this pocket, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[8]

This fluorescence-based assay provides a quantitative measure of a compound's ability to inhibit the polymerization of purified tubulin into microtubules.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Tubulin Stock Solution: Reconstitute lyophilized porcine brain tubulin to 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.

-

Test Compound Preparation: Prepare a 10X stock solution of the cyanomethyl indole compound in an appropriate solvent (e.g., DMSO).

-

Controls: Prepare 10X stock solutions of a known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) as positive and negative controls, respectively.

-

-

Assay Execution:

-

In a 96-well plate, add the test compound, controls, and a vehicle control.

-

Add the tubulin stock solution to each well.

-

Include a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence.

-

Incubate the plate at 37°C to initiate polymerization.

-

-

Data Acquisition and Analysis:

-

Monitor the fluorescence intensity over time using a plate reader.

-

Calculate the rate of polymerization and the maximum polymer mass for each condition.

-

Determine the IC₅₀ value of the test compound by plotting the inhibition of tubulin polymerization against the compound concentration.

-

Protein Kinases: Inhibiting Oncogenic Signaling Cascades

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Indole derivatives have been successfully developed as kinase inhibitors, and the cyanomethyl indole scaffold offers a promising framework for designing novel, potent, and selective inhibitors.[10][11][12][13] The nitrile group can form key hydrogen bonds within the ATP-binding pocket of kinases, contributing to high-affinity binding.

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity and its inhibition by test compounds.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Kinase and Substrate: Prepare solutions of the target kinase and its specific substrate in a kinase assay buffer.

-

ATP Solution: Prepare a stock solution of ATP.

-

Test Compound Dilution Series: Prepare a serial dilution of the cyanomethyl indole compound in DMSO.

-

-

Assay Execution:

-

In a 96-well plate, add the test compound dilutions and a DMSO control.

-

Add the kinase and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

-

ADP Detection and Data Analysis:

-

Stop the reaction and add a reagent that converts ADP to ATP.

-

Add a luciferase/luciferin reagent to generate a luminescent signal proportional to the ATP concentration.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Isoprenylcysteine Carboxyl Methyltransferase (Icmt): Targeting Ras-Driven Cancers